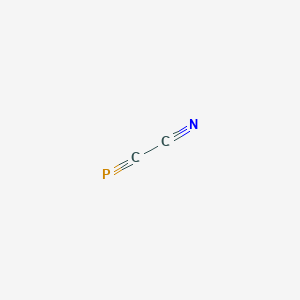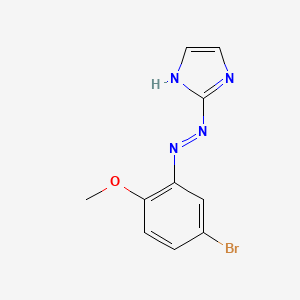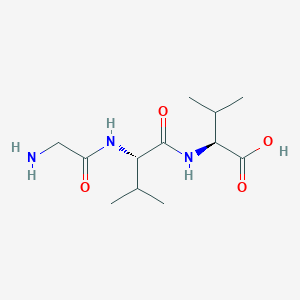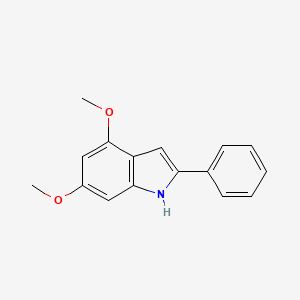
Phosphanylidyneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely recognized for its utility in organic synthesis, particularly in the transformation of carbonyl compounds into unsaturated nitriles . It is often employed as a reagent in various chemical reactions due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphanylidyneacetonitrile can be synthesized through the reaction of tributylphosphine with acetonitrile under specific conditions. The reaction typically involves the use of a base to deprotonate the acetonitrile, followed by the addition of tributylphosphine to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphanylidyneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Addition: It can add to carbonyl compounds to form unsaturated nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Addition: Carbonyl compounds such as aldehydes or ketones, often in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Addition: Unsaturated nitriles.
Applications De Recherche Scientifique
Phosphanylidyneacetonitrile has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphanylidyneacetonitrile involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the phosphorane moiety, which stabilizes the negative charge developed during the reaction. The compound can also participate in the formation of ylide intermediates, which are crucial in many organic transformations .
Similar Compounds:
(Cyanomethylene)tributylphosphorane: Another name for this compound, used interchangeably.
Tsunoda reagent: A stabilized trialkylphosphorane used in similar reactions, particularly in the Mitsunobu reaction.
Uniqueness: this compound is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form stable ylides and participate in a wide range of reactions sets it apart from other similar compounds .
Propriétés
| 74896-22-3 | |
Formule moléculaire |
C2NP |
Poids moléculaire |
69.00 g/mol |
Nom IUPAC |
2-phosphanylidyneacetonitrile |
InChI |
InChI=1S/C2NP/c3-1-2-4 |
Clé InChI |
ZDTBSGXXDJXYMT-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C#P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)




![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
